molecular formula C22H17NO5 B12627999 Methyl 3-benzamido-2-(benzoyloxy)benzoate CAS No. 918943-18-7

Methyl 3-benzamido-2-(benzoyloxy)benzoate

Cat. No.: B12627999
CAS No.: 918943-18-7
M. Wt: 375.4 g/mol
InChI Key: XRNWBOCWEMMPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-benzamido-2-(benzoyloxy)benzoate is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a benzamido group and a benzoyloxy group attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-benzamido-2-(benzoyloxy)benzoate typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In an industrial setting, the production of benzamides often involves the use of high-temperature reactions between carboxylic acids and amines. The process may include the use of robust catalysts and optimized reaction conditions to achieve high yields and purity. The use of ultrasonic irradiation and green catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzamido-2-(benzoyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl 3-benzamido-2-(benzoyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-benzamido-2-(benzoyloxy)benzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with proteins, potentially inhibiting their activity. The benzoyloxy group may also interact with other molecular pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-benzamido-2-(benzoyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918943-18-7

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 3-benzamido-2-benzoyloxybenzoate

InChI

InChI=1S/C22H17NO5/c1-27-22(26)17-13-8-14-18(23-20(24)15-9-4-2-5-10-15)19(17)28-21(25)16-11-6-3-7-12-16/h2-14H,1H3,(H,23,24)

InChI Key

XRNWBOCWEMMPJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.